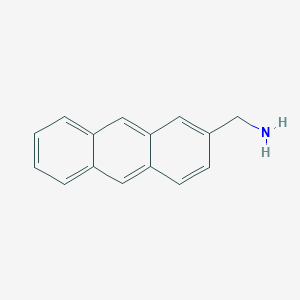
5-(溴甲基)-2-氯嘧啶
描述
Synthesis Analysis
The synthesis of such a compound would likely involve halogenation reactions, where a bromomethyl group and a chloro group are introduced into the pyrimidine ring. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure would be based on the pyrimidine ring, with the bromomethyl group attached at the 5th carbon and the chloro group at the 2nd carbon . The exact spatial configuration would depend on the specific synthesis process.Chemical Reactions Analysis
As a halogenated compound, “5-(Bromomethyl)-2-chloropyrimidine” could undergo various reactions. For example, it might participate in substitution reactions, where the halogen atoms are replaced by other groups .Physical And Chemical Properties Analysis
The physical and chemical properties, such as melting point, boiling point, solubility, and stability, would be determined through experimental methods .科学研究应用
抗病毒活性研究
使用包括 5-溴甲基在内的衍生物合成的 5-取代-2,4-二氨基-6-[2-(膦酰甲氧基)乙氧基]嘧啶对 DNA 病毒的抑制活性有限,但对细胞培养中逆转录病毒的复制表现出显着的抑制作用。具体来说,5-甲基衍生物显着抑制人类免疫缺陷病毒和莫洛尼鼠肉瘤病毒诱导的细胞病变。包括使用 5-溴甲基合成的在内的 5-卤素取代衍生物在所测试的浓度下显示出显着的抗逆转录病毒活性,没有可测量的毒性 (Hocková 等人,2003)。
合成化学和药物化学应用
对 5-(4-溴苯基)-4,6-二氯嘧啶合成的研究证明了其作为合成各种嘧啶衍生物的中间体的价值,表明溴代和氯代嘧啶在药物化学和药物开发过程中的多功能作用 (侯等人,2016)。
对用于洛伐他汀合成的嘧啶前体的简明高效方法的研究突出了 5-(溴甲基)取代的 N-[4-(4-氟苯基)-6-异丙基嘧啶-2-基]-N-甲基甲磺酰胺的效用,展示了 5-(溴甲基)-2-氯嘧啶衍生物在合成复杂药物中的应用 (Šterk 等人,2012)。
高级有机合成
合成嘧啶并[4,5-e][1,3,4]噻二嗪衍生物的新途径利用了 5-溴-2-氯-4-甲基-6-(1-甲基肼基)嘧啶,展示了此类化合物在合成具有潜在生物活性的新型杂环化合物中的作用 (拉希米扎德等人,2007)。
有机合成中的交叉偶联反应
5-溴-2-氯嘧啶与铟有机金属的钯催化交叉偶联反应以合成 5-取代-2-氯嘧啶或 2,5-二取代嘧啶突出了 5-(溴甲基)-2-氯嘧啶衍生物在促进选择性合成路线中的适用性,有助于开发新型有机化合物 (莫斯奎拉等人,2008)。
作用机制
Target of Action
Bromomethyl compounds have been reported to interact with dna . They can crosslink with DNA and intercalate between DNA bases .
Mode of Action
Bromomethyl compounds, in general, are known to interact with dna through a process of crosslinking and intercalation . Crosslinking involves the formation of covalent bonds between the compound and DNA, which can interfere with DNA replication and transcription. Intercalation refers to the insertion of the compound between DNA base pairs, which can distort the DNA helix and inhibit its normal function.
Biochemical Pathways
The interaction of bromomethyl compounds with dna can potentially affect various biochemical pathways related to dna replication, transcription, and repair .
Pharmacokinetics
The compound’s bromomethyl group might enhance its reactivity, potentially influencing its pharmacokinetic profile .
Result of Action
The interaction of bromomethyl compounds with dna can lead to dna damage, potentially resulting in cell cycle arrest, apoptosis, or altered gene expression .
安全和危害
未来方向
属性
IUPAC Name |
5-(bromomethyl)-2-chloropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-1-4-2-8-5(7)9-3-4/h2-3H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKTWKRBXCOJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2-chloropyrimidine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

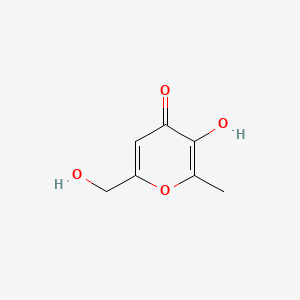
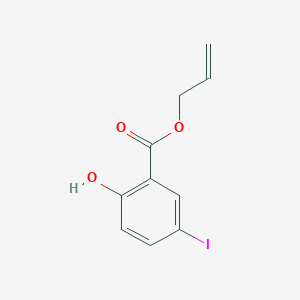
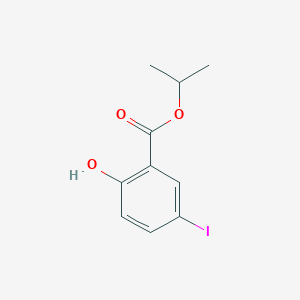
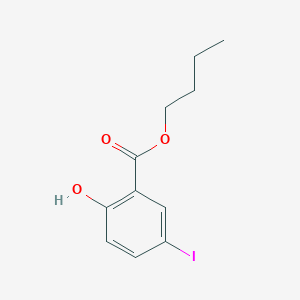

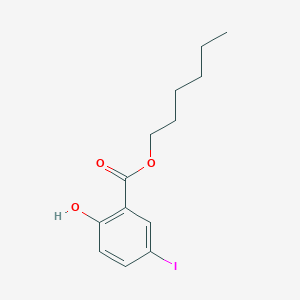

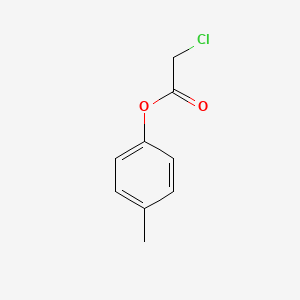
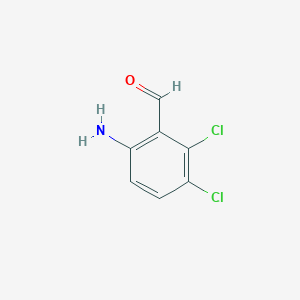

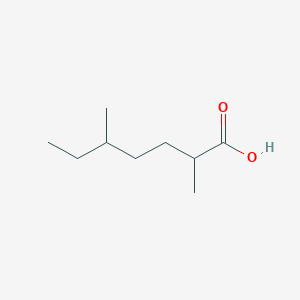
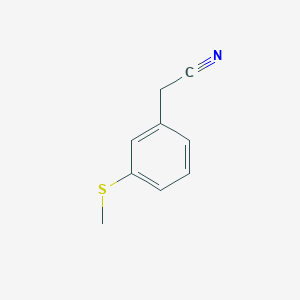
![6-Azaspiro[2.5]octane-1,6-dicarboxylic acid, 1-ethyl 6-(phenylmethyl) ester, (1S)-](/img/structure/B3187472.png)
